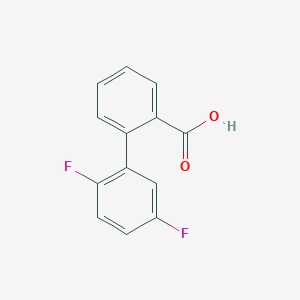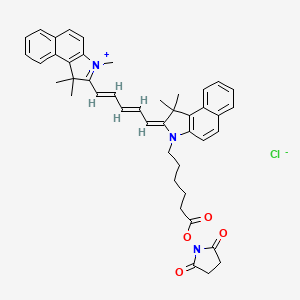
Cyanine5.5 NHS-ester (673/707nm)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyanine5.5 NHS-ester is a reactive dye used for labeling amino-groups in peptides, proteins, and oligonucleotides . It is an analog of Cy5.5® NHS ester . The dye emits far-red and near-infrared light, making it ideal for fluorescence measurements where background fluorescence is a concern . It is also suitable for in vivo near-infrared (NIR) imaging experiments .
Synthesis Analysis
The synthesis of Cyanine5.5 NHS-ester involves the reaction of the dye with amino-groups in peptides, proteins, and oligonucleotides . The NHS ester group in the dye reacts with the amino group to form a stable amide bond .Molecular Structure Analysis
The molecular weight of Cyanine5.5 NHS-ester is 767.67 g/mol . Its molecular formula is C44H46BF4N3O4 .Chemical Reactions Analysis
The primary chemical reaction involving Cyanine5.5 NHS-ester is its reaction with amino-groups in peptides, proteins, and oligonucleotides . This reaction forms a stable amide bond .Physical and Chemical Properties Analysis
Cyanine5.5 NHS-ester is a dark blue to violet solid . It is soluble in organic solvents such as DMSO, DMF, and dichloromethane, but practically insoluble in water (< 1 uM, < 1 mg/L) . The dye has an excitation/absorption maximum at 684 nm and an emission maximum at 710 nm .Applications De Recherche Scientifique
Protein Labeling and Analysis
Cyanine5.5 NHS-ester is frequently utilized in protein labeling. It serves as an effective tool in proteomics for differential proteome analysis through pre-electrophoresis labelling, as demonstrated with IC‐OSu ethyl‐Cy3 and ethyl‐Cy5 N‐hydroxysuccinimide ester cyanine dyes. These dyes offer benefits like sample multiplexing and accurate quantitation (Tsolakos et al., 2009). Moreover, a study by Jung and Kim (2006) highlights the practical syntheses of indocyanine and benzoxazolium dyes, including their NHS esters, for applications in difference gel electrophoresis, underscoring the versatility of these dyes in protein analysis (Jung & Kim, 2006).
Site-Specific Protein Modification
Cyanine5.5 NHS-ester is used for site-specific protein modification. This is crucial for understanding protein interactions and mechanisms, as seen in the study by Dempsey et al. (2018), where NHS-esters were transformed for site-specific labeling on N-terminal Cys residues. This method was applied to study the ubiquitin E3 ligase WWP2, providing insights into its interaction with substrates and its autoubiquitination molecularity (Dempsey et al., 2018).
Single Molecule Detection and Immunoassay
The development of novel cyanine dyes, including Cyanine5.5 NHS-ester, has been pivotal in applications like single molecule detection (SMD) and fluorescence resonance energy transfer (FRET) immunoassay. These dyes' strong absorption and fluorescence properties make them ideal for these applications, as detailed in studies by Oswald et al. (2001) and Hovor et al. (2019) (Oswald et al., 2001) (Hovor et al., 2019).
Gas Phase Reactivity and Fluorescence Detection
In the field of analytical chemistry, Cyanine5.5 NHS-ester has been explored for its reactivity in gas-phase conjugation reactions, as shown in a study by Peng et al. (2014). This study provides insights into the reactivity of carboxylates with NHS esters in the gas phase, which is valuable for understanding and optimizing conjugation reactions (Peng et al., 2014). Additionally, the utility of Cyanine5.5 NHS-ester in enhancing the sensitivity of fluorescence detection in protein analysis is highlighted by Qiao et al. (2009), who used a Cyanine dye for high-performance liquid chromatography with fluorescence detection (Qiao et al., 2009).
Mécanisme D'action
Target of Action
Cyanine5.5 NHS-ester, also known as 2-(5-(3-(6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexyl)-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)penta-1,3-dien-1-yl)-1,1,3-trimethyl-1H-benzo[e]indol-3-ium chloride, primarily targets amino-groups in peptides, proteins, and oligonucleotides . These targets play a crucial role in various biological processes, including cell signaling, protein synthesis, and DNA replication.
Mode of Action
The compound is an amine-reactive dye . It interacts with its targets by labeling the amino-groups in peptides, proteins, and oligonucleotides . This interaction results in the formation of a covalent bond between the dye and the target molecule, allowing the target to be visualized using fluorescence measurements .
Pharmacokinetics
Cyanine5.5 NHS-ester is soluble in organic solvents such as DMSO, DMF, and dichloromethane, but it is practically insoluble in water . This property can impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, potentially limiting its bioavailability in aqueous environments such as the bloodstream or cytosol.
Result of Action
The primary result of Cyanine5.5 NHS-ester’s action is the fluorescent labeling of target molecules . This allows for the visualization of these molecules in biological systems, aiding in research and diagnostic applications. The compound emits far-red / near-infrared fluorescence, making it ideal for measurements where background fluorescence is a concern .
Action Environment
The action, efficacy, and stability of Cyanine5.5 NHS-ester can be influenced by various environmental factors. Its solubility characteristics mean that it may be more effective in organic or lipid-rich environments, and less so in aqueous environments . Additionally, its fluorescent properties may be affected by the local pH, temperature, and the presence of other fluorescent or light-absorbing substances.
Orientations Futures
The use of Cyanine5.5 NHS-ester in fluorescence measurements and in vivo near-infrared (NIR) imaging experiments suggests potential applications in biomedical research and medical diagnostics . Its ability to label amino-groups in peptides, proteins, and oligonucleotides could be exploited in the development of new diagnostic and therapeutic techniques .
Analyse Biochimique
Biochemical Properties
Cyanine5.5 NHS-ester (673/707nm) is an amine-reactive dye, meaning it can form covalent bonds with amino groups, typically found in proteins and peptides . This property allows it to interact with a wide range of biomolecules, enabling its use in various biochemical reactions. The nature of these interactions is typically covalent bonding, resulting in the formation of stable dye-biomolecule conjugates .
Cellular Effects
The Cyanine5.5 NHS-ester (673/707nm) dye is primarily used for labeling biomolecules, which can then be tracked or quantified in cellular processes . Its far-red / near-infrared emission spectrum allows it to be used in fluorescence measurements where background fluorescence is a concern
Molecular Mechanism
The molecular mechanism of Cyanine5.5 NHS-ester (673/707nm) primarily involves its reaction with amino groups in biomolecules . The NHS-ester group in the dye reacts with primary amines in proteins or peptides to form stable amide bonds, with the release of N-hydroxysuccinimide . This reaction is commonly used for labeling proteins and other amine-containing biomolecules with the dye.
Temporal Effects in Laboratory Settings
The stability and degradation of Cyanine5.5 NHS-ester (673/707nm) in laboratory settings are crucial for its effective use. It is soluble in organic solvents (DMSO, DMF, dichloromethane), but practically insoluble in water . It is recommended to prepare and use solutions on the same day, and any stock solutions should be stored as aliquots in tightly sealed vials at -20°C .
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-[(2E)-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanoate;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H46N3O4.ClH/c1-43(2)36(45(5)34-25-23-30-16-11-13-18-32(30)41(34)43)20-8-6-9-21-37-44(3,4)42-33-19-14-12-17-31(33)24-26-35(42)46(37)29-15-7-10-22-40(50)51-47-38(48)27-28-39(47)49;/h6,8-9,11-14,16-21,23-26H,7,10,15,22,27-29H2,1-5H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWLMDNMICOSZPR-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)ON6C(=O)CCC6=O)C=CC7=CC=CC=C75)(C)C)C.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C=C/C=C/4\C(C5=C(N4CCCCCC(=O)ON6C(=O)CCC6=O)C=CC7=CC=CC=C75)(C)C)C.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H46ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
716.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
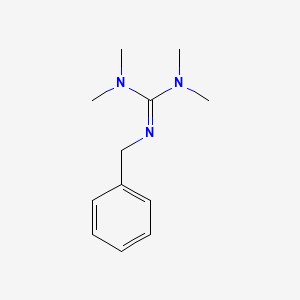
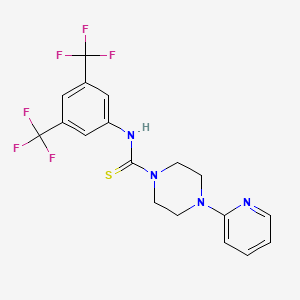
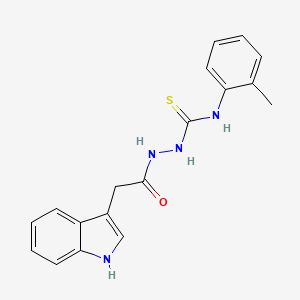

![Benzo[3,4-d]1,3-dioxolen-5-yl(3-pyridylmethyl)(2-thienylsulfonyl)amine](/img/structure/B6363650.png)

![Methyl 3-chloro-4-[(dimethylamino)sulfonyl]benzoate](/img/structure/B6363684.png)



